1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-25(15-7-5-4-6-8-15)19-17-12-24-26(20(17)23-13-22-19)16-10-9-14(2)18(21)11-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISUNVQARXNIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is regioselective and leads to the formation of the desired product. Additionally, green synthesis methods have been explored to produce pyrazolo[3,4-d]pyrimidine derivatives, which involve environmentally friendly reaction conditions .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization: The pyrazolo[3,4-d]pyrimidine core can undergo cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include methylamine, thiols, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects
Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized several derivatives of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and evaluated their anticancer properties against various cancer cell lines. The results showed that modifications at the phenyl ring significantly enhanced cytotoxicity.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers focused on the anti-inflammatory mechanisms of a related compound. They demonstrated that treatment with this pyrazolo derivative led to a marked decrease in the expression of COX-2 and iNOS in macrophages stimulated with LPS.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound acts as an inhibitor of protein tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: N-Ethyl-N-phenyl introduces bulkier substituents than morpholinoethyl () or benzyl (), which may influence binding pocket interactions in kinase targets .
- Electronic Effects : Thioether groups (e.g., ethylthio in ) introduce electron-rich regions, altering electronic profiles compared to the target compound’s amine substituents.
Key Observations :
- Synthetic Yields : Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., 2-chloro-2-phenylethyl in ) exhibit moderate yields (34–71%), suggesting steric hindrance during synthesis .
- Melting Points: Derivatives with polar groups (e.g., morpholinoethyl in ) may exhibit lower melting points than halogenated analogs (e.g., 202–203°C for a dichloro derivative in ).
- Spectral Signatures : NH stretches in IR (~3150–3357 cm⁻¹) and aromatic proton shifts in NMR (δ 7.3–8.0) are consistent across analogs .
Biological Activity
1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C20H18ClN5
- Molecular Weight : 363.8 g/mol
- CAS Number : 890894-87-8
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidines, including the compound , are primarily attributed to their ability to inhibit various kinases and their interactions with cancer cell lines.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against several cancer cell lines. Notably, studies have shown that these compounds can inhibit tyrosine kinases such as c-Src and Bcr-Abl, which are implicated in cancer progression.
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed promising cytotoxicity against neuroblastoma (SH-SY5Y), glioblastoma, and other cancer cell lines.
- A specific study reported that encapsulating these compounds in nanoparticles enhanced their solubility and cytotoxic effects compared to free drugs (IC50 values) .
| Compound | Cell Line | IC50 (μM) at 72h |
|---|---|---|
| LP-2 | SH-SY5Y | 1.90 |
| Free Drug | Drug 4 | 8.63 |
| AL-4 | SH-SY5Y | 12.03 |
- In Vivo Studies :
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.
- COX Inhibition :
| Compound | COX Enzyme | IC50 (μg/mL) |
|---|---|---|
| 3b | COX-2 | 57.24 |
| 4b | COX-1 | 60.56 |
| Control | Diclofenac | 54.65 |
Study on Neuroblastoma
In a focused study on neuroblastoma treatment using nanoparticles for drug delivery:
- The encapsulation of pyrazolo[3,4-d]pyrimidines in albumin nanoparticles improved pharmacokinetic profiles and enhanced the therapeutic index of these compounds.
- The results indicated a significant increase in cellular uptake and prolonged drug release in physiological conditions .
Synthesis and Structure-Activity Relationship (SAR)
A review highlighted the synthesis pathways of various pyrazolo[3,4-d]pyrimidine derivatives and their corresponding biological activities:
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Alkylation/arylation : Reacting halogenated intermediates (e.g., 3-bromo derivatives) with aryl amines under Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C, 12h) to introduce N-ethyl-N-phenyl groups .
- Urea/thiourea formation : Treating intermediates with aryl/alkyl isocyanates in dichloromethane, followed by recrystallization from acetonitrile .
- Esterification : Using substituted benzoyl chlorides in dry benzene under reflux conditions .
Purification often employs recrystallization (acetonitrile) or column chromatography (ethyl acetate/hexane gradients) .
Advanced: How can Buchwald-Hartwig amination be optimized for N-ethyl-N-phenyl group introduction?
Methodological Answer:
Optimization strategies include:
- Catalyst selection : Pd₂(dba)₃ with XPhos ligand ensures efficient coupling of sterically hindered amines .
- Base choice : Cs₂CO₃ enhances reactivity in toluene/1,4-dioxane mixtures, achieving >70% yield .
- Inert atmosphere : Strict nitrogen purging prevents oxidation of palladium intermediates .
- Post-reaction processing : Rapid cooling and acid washes (HCl) stabilize halogenated byproducts .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., N-ethyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.5 ppm) .
- IR spectroscopy : Detects NH stretches (~3298 cm⁻¹) and carbonyl groups (~1624 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 215) with <2 ppm error .
Advanced: How to resolve overlapping ¹H NMR signals from similar substituents?
Methodological Answer:
- 2D NMR : HSQC and COSY correlate coupled protons, distinguishing adjacent aromatic/alkyl groups .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in DMSO-d₆ .
- Crystallography : X-ray diffraction (e.g., C–H···O bond analysis) clarifies substituent orientation .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Acetonitrile or ethanol removes polar impurities, yielding >95% purity .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates non-polar byproducts .
- Acid-base extraction : Dichloromethane/water partitioning separates unreacted amines .
Advanced: How to mitigate decomposition of halogenated intermediates?
Methodological Answer:
- Low-temperature processing : Limits thermal degradation during solvent evaporation .
- In-situ stabilization : Adding NaHSO₃ quenches reactive bromine species .
- Protecting groups : Boc-protected intermediates improve stability during coupling reactions .
Basic: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent variation : Compare chloro (electron-withdrawing) vs. methoxy (electron-donating) groups at the 4-position .
- Bioactivity assays : Test antimalarial activity via Plasmodium growth inhibition (IC₅₀ <1 μM for optimized derivatives) .
- Computational modeling : Dock derivatives into target enzymes (e.g., dihydrofolate reductase) to predict binding .
Advanced: What crystallographic methods analyze hydrogen bonding’s impact on solubility?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves intramolecular N–H···N bonds (2.8–3.0 Å) that stabilize planar conformations .
- Hirshfeld surface analysis : Quantifies C–H···π interactions influencing crystal packing and solubility .
- Thermogravimetry (TGA) : Correlates hydrogen-bond density with melting points (e.g., 215–217°C for methoxy derivatives) .
Basic: How to validate synthetic yield discrepancies between routes?
Methodological Answer:
- Kinetic profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Byproduct analysis : LC-MS detects side products (e.g., dehalogenated species) in low-yielding routes .
- Solvent optimization : Replace acetonitrile with DMF to enhance solubility of bulky intermediates .
Advanced: What computational methods predict regioselectivity in functionalization?
Methodological Answer:
- DFT calculations : Compare activation energies for C-3 vs. C-5 substitution on the pyrimidine ring .
- NBO analysis : Identifies charge distribution directing electrophilic attacks (e.g., higher density at C-4 for amine attachment) .
- MD simulations : Model solvent effects on transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
